

Application Note: Mechanistic Profiling & Metabolite Tracking with Diiodomethane-13C,d2

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Compound of Interest

Compound Name: Diiodomethane-13C,d2

CAS No.: 1217038-24-8

Cat. No.: B1142166

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) CAS: 86128-37-2 (labeled analog) Methodology: Cyclopropanation, Kinetic Isotope Effects (KIE), NMR Spectroscopy, ADME Profiling

Executive Summary

Diiodomethane-13C,d2 (

) is a high-precision dual-labeled reagent primarily used to introduce a "heavy" methylene bridge into organic scaffolds. While standard diiodomethane is the workhorse of the Simmons-Smith cyclopropanation, the

isotopologue offers unique utility in mechanistic elucidation and drug metabolism studies.

This guide details the application of

for:

- Structural Validation: Utilizing the unique scalar coupling of

to unambiguously assign methylene insertion.

- Mechanistic KIE: Proving concerted transition states via Secondary Kinetic Isotope Effects.
- Metabolic Stability: Blocking metabolic "hotspots" (Deuterium Switch) while simultaneously providing a Mass Spectrometry (M+3) tracer.

Core Protocol: Furukawa-Modified Cyclopropanation[1]

The traditional Simmons-Smith procedure using Zinc-Copper couple (

) is often capricious and difficult to initiate. For high-value substrates typical of drug development, the Furukawa modification (using Diethylzinc,

) is the industry standard due to its reproducibility and homogeneous kinetics.

Safety & Handling

- **Diiodomethane-13C,d2**: Light sensitive. Store in amber vials at 4°C. Toxic by inhalation.
- Diethylzinc (): Pyrophoric. Must be handled strictly under Argon or Nitrogen.
- Waste: Segregate halogenated waste. Quenched zinc residues are ecotoxic.

Step-by-Step Synthesis Protocol

Objective: Install a labeled cyclopropane ring on an allylic alcohol substrate (Model Substrate).

- Preparation of Apparatus:
 - Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet.
 - Flush with for 15 minutes.
- Reagent Loading:

- Add Substrate (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Concentration: 0.2 M.
- Cool the solution to -15°C (Ice/Salt bath).
- Carbenoid Formation (In-Situ):
 - Add

(2.2 equiv, 1.0 M in hexanes) dropwise via syringe. Caution: Exothermic.
 - Stir for 10 minutes.
 - Add

(2.4 equiv) dropwise. The solution may become slightly cloudy as the active species () forms.
 - Note on Stoichiometry: We use excess reagent because the labeled diiodomethane is the limiting factor for cost, but for yield, the carbenoid must be in excess relative to the alkene. If

is extremely scarce, reduce to 1.1 equiv and accept lower conversion.
- Reaction & Monitoring:
 - Allow the reaction to warm slowly to Room Temperature (RT).
 - Monitor via TLC or LC-MS.
 - Endpoint: Disappearance of starting alkene.
- Quenching (Critical Step):
 - Cool back to 0°C.
 - Slowly add saturated aqueous

. Vigorous gas evolution (ethane) will occur.

- Dilute with

or DCM. Separate layers.
- Purification:
 - Wash organic layer with saturated

, then brine.
 - Dry over

, filter, and concentrate.
 - Purify via silica gel chromatography.

Analytical Validation: The Self-Validating Signal

The most powerful aspect of using

is the resulting NMR signature. Unlike standard

labeling which produces a singlet (or doublet if proton-coupled), the

moiety provides a built-in confirmation code.

NMR Interpretation

In the

NMR spectrum (proton-decoupled), the labeled methylene carbon will not appear as a singlet.

Due to scalar coupling with the two attached Deuterium nuclei (Spin

), the signal splits according to the

rule.

- Pattern: Quintet (intensity ratio).^{[1][2]}
- Coupling Constant (

): Typically 20–25 Hz.

- Isotope Shift: The signal will be shifted upfield by approx. 0.6–0.8 ppm relative to the non-deuterated analog (intrinsic isotope effect).

Data Table: Expected Spectral Shifts

Nucleus	Signal Appearance (Standard)	Signal Appearance (Labeled)	Diagnostic Value
NMR	Singlet (High Intensity)	Quintet (Hz)	Confirms presence of both D atoms on the specific C.
NMR	Multiplet (Cyclopropyl protons)	Silent (Signal Disappears)	Confirms location of label by subtraction.
Mass Spec	Parent Ion		Tracer for metabolic identification.

Application: Mechanistic Elucidation via KIE

Using

allows researchers to probe the transition state of the cyclopropanation. Specifically, we look for Secondary Deuterium Kinetic Isotope Effects (SDKIE).

Theoretical Basis

In the Simmons-Smith reaction, the methylene carbon changes hybridization from

-like (in the carbenoid) to

(in the product).

- Inverse KIE (

): As the reaction proceeds, the C-H (or C-D) bonds stiffen (frequencies increase) as they move to a tighter cyclopropane ring environment.

- Because D is heavier, it sits lower in the potential energy well. The activation energy difference leads to an inverse effect, typically
.
- Observation: If

(Unity), it suggests an early transition state. If

, it confirms the concerted nature and the hybridization change at the rate-determining step.

Protocol: Intermolecular Competition Experiment

Instead of running two separate rates (which introduces error), run them in the same flask.

- Setup: Mix Substrate A (Standard) and Substrate B (Structurally identical but with a remote label, e.g., a Fluorine tag, to distinguish in MS) in a 1:1 ratio.
- Reaction: Treat the mixture with a deficiency (0.2 equiv) of the carbenoid generated from
.
 - Note: Actually, for KIE on the reagent, you treat the alkene with a 1:1 mixture of

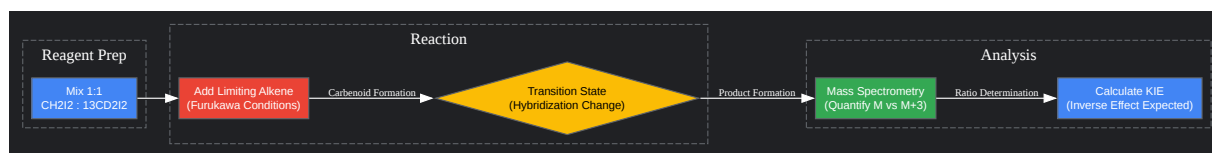
and

.
 - Correction for this Application: To measure the KIE of the methylene transfer, mix

and

(1:1) and react with limited alkene.
- Analysis: Analyze the product ratio by Mass Spectrometry.
 - Ratio of Product (M) vs Product (M+3).

Workflow Diagram



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Figure 1: Workflow for determining Secondary Kinetic Isotope Effects using competitive labeling.

Application: Drug Metabolism (The Deuterium Switch)

Cyclopropane rings are common in pharmaceuticals (e.g., Ciprofloxacin, Saxagliptin) but can be sites of metabolic instability or mechanism-based inhibition (opening of the ring by CYP450).

Concept: Metabolic Shunting

Replacing

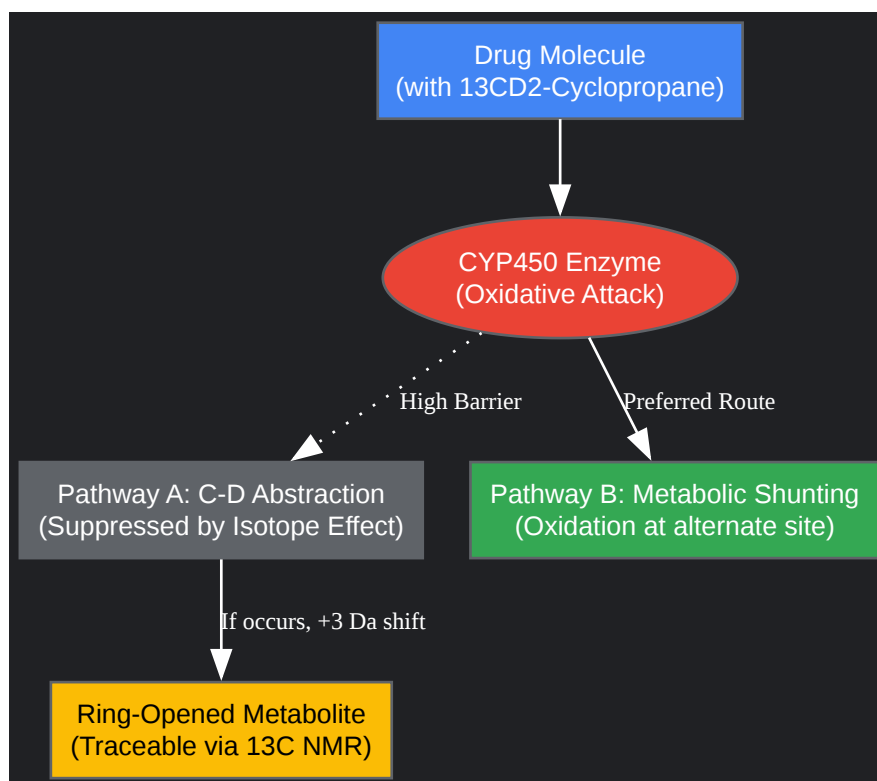
with

:

- Bond Strength: C-D bonds are stronger than C-H bonds (approx. 1.2–1.5 kcal/mol). This makes H-abstraction by CYP450 enzymes slower (Primary KIE).
- Tracing: If the ring does open, the

label allows tracking of the ring-opened metabolite via NMR/MS, distinguishing it from endogenous background.

Mechanistic Pathway Diagram



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Figure 2: The "Deuterium Switch" effect redirecting metabolic pathways.

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